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Compound of Interest

Compound Name: (S)-alpha-(2-furanylmethyl)-proline

CAS No.: 1217753-90-6

Cat. No.: B2417530 Get Quote

Version: 1.0 Target Audience: Medicinal Chemists, Structural Biologists, Peptide Scientists

Scope: Structural Dynamics, Synthesis, and Peptidomimetic Utility

Executive Summary: The Quaternary Advantage
-(2-Furanylmethyl)-proline represents a specialized class of

-disubstituted amino acids. By introducing a furfuryl group at the

-carbon of the proline ring, this residue combines the conformational rigidity of the pyrrolidine
ring with the steric bulk and electronic properties of a heteroaromatic side chain.

Unlike native proline, which retains some conformational flexibility in the ring pucker and amide

bond geometry,

-substitution locks the backbone torsion angles (

) into a narrow region of the Ramachandran plot. This makes

-Fmp a potent inducer of

-helices and

-turns, while the furan ring offers unique hydrogen-bond accepting capabilities absent in its
carbocyclic analog,

-benzylproline.
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Structural & Electronic Basis
The Quaternary Center Effect
The defining feature of

-Fmp is the quaternary carbon at position 2. This substitution creates a "Thorpe-Ingold" effect
(gem-dimethyl effect analog), which:

Restricts Rotation: Severely limits the

torsion angle, typically locking it near

.

Stabilizes Secondary Structure: Promotes the nucleation of helical structures by reducing the

entropic penalty of folding.

Furan vs. Phenyl: Electronic Tuning
While sterically similar to

-benzylproline, the

-furfuryl variant introduces distinct electronic vectors:

Sterics: The furan ring is slightly smaller and flatter than a phenyl ring, potentially allowing for

tighter packing in hydrophobic pockets.

Electrostatics: The furan oxygen acts as a weak hydrogen bond acceptor. In specific

conformations, this oxygen can engage in intramolecular

or

interactions, potentially stabilizing novel turn motifs that purely hydrophobic analogs cannot
support.

Conformational Analysis
Amide Bond Equilibrium ( )
The peptide bond preceding a proline residue exists in an equilibrium between trans (
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) and cis (

) states.

Native Proline: Favors trans (typically ~4:1 ratio in water).

-Fmp: The bulky

-furfuryl group destabilizes the trans conformer due to steric clash with the preceding
carbonyl oxygen. Consequently,

-Fmp often exhibits an elevated cis population (up to 30-40% depending on solvent and
sequence context).

Pyrrolidine Ring Pucker
The pyrrolidine ring fluctuates between C

-endo (down) and C

-exo (up) puckers.

Mechanism: To minimize steric strain, the bulky

-substituent (furfuryl) prefers a pseudo-equatorial orientation.

Outcome: This typically forces the ring into a specific pucker (often C

-endo for L-derivatives) to accommodate the side chain, further rigidifying the backbone.

Visualization of Conformational Dynamics
The following diagram illustrates the equilibrium and steric forces governing the

-Fmp residue.
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Figure 1: Conformational equilibrium of

-Fmp. The bulky

-substituent increases the population of the cis-amide form relative to native proline.

Synthesis Strategy: Self-Regeneration of
Stereocenters (SRS)
The synthesis of

-Fmp requires the generation of a quaternary center without racemization. The "Self-
Regeneration of Stereocenters" (SRS) method, pioneered by Seebach, is the industry
standard.

Protocol Workflow
Template Formation: Condensation of L-Proline with pivalaldehyde to form a bicyclic

oxazolidinone (the "Seebach acetal"). This locks the chiral information.

Enolization: Treatment with a strong base (LDA) generates a planar enolate. The bulky tert-

butyl group directs the incoming electrophile to the face opposite the original stereocenter

(retention of configuration via double inversion).

Alkylation: Reaction with furfuryl bromide introduces the side chain.

Hydrolysis: Acidic hydrolysis releases the free
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-furfurylproline.

Synthesis Diagram
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Figure 2: The Seebach SRS pathway for the stereoselective synthesis of

-Fmp.

Experimental Protocols for Conformational Analysis
To validate the conformational properties of

-Fmp in a peptide sequence, the following NMR workflow is recommended.

Determination of (NMR)
Objective: Quantify the ratio of cis and trans amide conformers. Method:

H-NMR (500 MHz or higher) in D

O or DMSO-

.

Identify Signals: Focus on the
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-Fmp H

protons (3.4–3.8 ppm).

Differentiation: The cis and trans conformers will show distinct chemical shifts for the H

protons due to the ring current effect of the preceding carbonyl.

Integration: Integrate the distinct peaks.

Note: Expect line broadening if the exchange rate is intermediate on the NMR timescale.

NOESY/ROESY Analysis
Objective: Determine spatial proximity and ring pucker. Key Correlations to Observe:

(H

– H

): Strong signal indicates trans-amide.

(H

– H

): Strong signal indicates cis-amide.

Side-chain NOEs: Look for cross-peaks between the furan ring protons and the proline ring

protons (H

, H

) to determine the side-chain orientation (

angle).

Applications in Drug Design
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Application Mechanism Benefit

Peptidomimetics
Restriction of

angles

Increases metabolic stability

(protease resistance) and

receptor affinity.

Turn Induction
Nucleation of

-turns

Stabilizes bioactive

conformations of short

peptides.

Probe Design Furan reactivity

The furan ring can be used as

a "masked" carboxylate (via

oxidation) or for Diels-Alder

conjugation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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